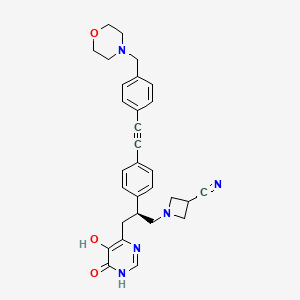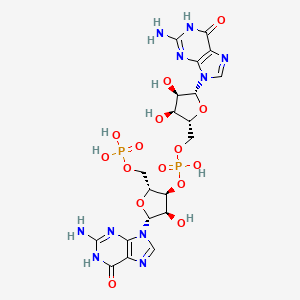
LpxC-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LpxC-IN-10 is a potent inhibitor of the enzyme UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase, commonly known as LpxC. This enzyme is crucial in the biosynthesis of lipid A, a component of the lipopolysaccharide layer in Gram-negative bacteria. By inhibiting LpxC, this compound disrupts the production of lipid A, making it a promising candidate for antibacterial therapy, particularly against multidrug-resistant Gram-negative pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LpxC-IN-10 typically involves the following steps:
Formation of the β-difluoromethyl-allo-threonyl hydroxamate head group: This step involves the reaction of a threonine derivative with a difluoromethylating agent under basic conditions.
Attachment of the phenyl-diacetylene cyclopropane group: This involves a coupling reaction between the hydroxamate intermediate and a phenyl-diacetylene cyclopropane derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
LpxC-IN-10 primarily undergoes:
Substitution reactions: Involving the replacement of functional groups within the molecule.
Oxidation and reduction reactions: Modifying the oxidation state of specific atoms within the compound.
Common Reagents and Conditions
Substitution reactions: Often carried out using nucleophilic or electrophilic reagents under mild to moderate temperatures.
Oxidation reactions: Typically involve oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxamate group could yield a nitroso derivative, while reduction could produce an amine derivative.
Scientific Research Applications
LpxC-IN-10 has a wide range of scientific research applications, including:
Mechanism of Action
LpxC-IN-10 exerts its effects by binding to the active site of the LpxC enzyme, thereby inhibiting its activity. This inhibition prevents the deacetylation of UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine, a critical step in the biosynthesis of lipid A. Without lipid A, the lipopolysaccharide layer of Gram-negative bacteria is compromised, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of this compound
This compound is unique due to its specific structural features, such as the phenyl-diacetylene cyclopropane group, which enhances its binding affinity and specificity for the LpxC enzyme. Additionally, it has shown a favorable safety profile in preclinical studies, with no significant adverse effects observed .
Properties
Molecular Formula |
C30H31N5O3 |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
1-[(2S)-3-(5-hydroxy-6-oxo-1H-pyrimidin-4-yl)-2-[4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]phenyl]propyl]azetidine-3-carbonitrile |
InChI |
InChI=1S/C30H31N5O3/c31-16-25-18-35(19-25)20-27(15-28-29(36)30(37)33-21-32-28)26-9-7-23(8-10-26)2-1-22-3-5-24(6-4-22)17-34-11-13-38-14-12-34/h3-10,21,25,27,36H,11-15,17-20H2,(H,32,33,37)/t27-/m1/s1 |
InChI Key |
RVSQDMFHNYKDPF-HHHXNRCGSA-N |
Isomeric SMILES |
C1COCCN1CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)[C@H](CC4=C(C(=O)NC=N4)O)CN5CC(C5)C#N |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C(CC4=C(C(=O)NC=N4)O)CN5CC(C5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141985.png)




![(4S)-2-[6-(5-oxohexanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B15142019.png)



